Trifluoro(trifluoromethoxyperoxy)methane
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Overview
Description
Trifluoro(trifluoromethoxyperoxy)methane (TFP) is a highly reactive compound that has been widely used in scientific research applications due to its unique chemical properties. TFP is a perfluoroorganic compound that contains three trifluoromethyl groups and a peroxy functional group. It is a colorless gas that is highly explosive and can react violently with organic compounds.
Mechanism of Action
Trifluoro(trifluoromethoxyperoxy)methane's mechanism of action involves the transfer of oxygen atoms to organic compounds, resulting in the formation of free radicals. Trifluoro(trifluoromethoxyperoxy)methane is a potent initiator of radical reactions and can initiate the polymerization of monomers such as styrene and vinyl acetate. The peroxy functional group in Trifluoro(trifluoromethoxyperoxy)methane can also undergo homolytic cleavage to form highly reactive oxygen-centered radicals.
Biochemical and Physiological Effects
Trifluoro(trifluoromethoxyperoxy)methane is highly reactive and can react with biological molecules such as proteins, lipids, and DNA. Trifluoro(trifluoromethoxyperoxy)methane has been shown to induce oxidative stress in cells and can cause cell death at high concentrations. Trifluoro(trifluoromethoxyperoxy)methane has also been shown to induce DNA damage and mutations in bacterial cells.
Advantages and Limitations for Lab Experiments
The advantages of using Trifluoro(trifluoromethoxyperoxy)methane in lab experiments include its high reactivity, selectivity, and ability to initiate radical reactions. Trifluoro(trifluoromethoxyperoxy)methane is also relatively easy to synthesize and handle. The limitations of using Trifluoro(trifluoromethoxyperoxy)methane include its explosive nature, high toxicity, and potential for causing damage to biological molecules. Trifluoro(trifluoromethoxyperoxy)methane should be handled with extreme caution and in a well-ventilated area.
Future Directions
For Trifluoro(trifluoromethoxyperoxy)methane research include the development of safer and more efficient methods for synthesizing and handling Trifluoro(trifluoromethoxyperoxy)methane. Additionally, Trifluoro(trifluoromethoxyperoxy)methane could be used as a tool for investigating the mechanism of radical reactions in biological systems. Trifluoro(trifluoromethoxyperoxy)methane could also be used in the development of new photodynamic therapy agents for the treatment of cancer and other diseases.
Synthesis Methods
Trifluoro(trifluoromethoxyperoxy)methane can be synthesized by reacting trifluoromethanol with hydrogen peroxide in the presence of a strong acid catalyst. The reaction produces Trifluoro(trifluoromethoxyperoxy)methane and water as byproducts. The purity of Trifluoro(trifluoromethoxyperoxy)methane can be improved by distillation or sublimation.
Scientific Research Applications
Trifluoro(trifluoromethoxyperoxy)methane has been widely used in scientific research as a highly reactive oxidant and radical initiator. It has been used in organic synthesis, polymerization reactions, and as a reagent for the oxidation of alcohols and alkenes. Trifluoro(trifluoromethoxyperoxy)methane has also been used in the study of free radical reactions and as a tool for investigating the mechanism of radical reactions. Additionally, Trifluoro(trifluoromethoxyperoxy)methane has been used as a source of singlet oxygen in photodynamic therapy, a treatment for cancer and other diseases.
properties
CAS RN |
1718-18-9 |
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Product Name |
Trifluoro(trifluoromethoxyperoxy)methane |
Molecular Formula |
C2F6O3 |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
trifluoro(trifluoromethoxyperoxy)methane |
InChI |
InChI=1S/C2F6O3/c3-1(4,5)9-11-10-2(6,7)8 |
InChI Key |
JGFHBZWYOYWBRG-UHFFFAOYSA-N |
SMILES |
C(OOOC(F)(F)F)(F)(F)F |
Canonical SMILES |
C(OOOC(F)(F)F)(F)(F)F |
synonyms |
Bis(trifluoromethyl) pertrioxide |
Origin of Product |
United States |
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